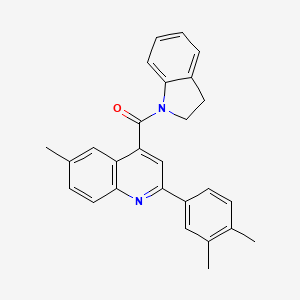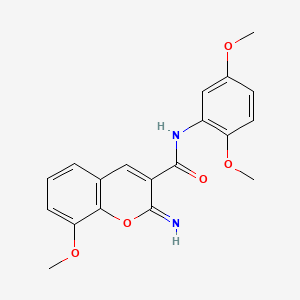
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline
Vue d'ensemble
Description
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline, also known as Cmpd A, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A is not fully understood. However, studies have shown that 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and physiological effects:
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have both biochemical and physiological effects. Biochemically, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. Physiologically, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in lab experiments is its potential as a multi-targeted drug. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have anti-cancer, anti-inflammatory, and antifungal properties, making it a potential candidate for the treatment of multiple diseases. However, one of the limitations of using 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in lab experiments is its low yield during the synthesis process, which can limit the amount of compound available for research.
Orientations Futures
There are several future directions for the research of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A. One potential direction is to study the mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in more detail to identify specific targets for its anti-cancer and anti-inflammatory properties. Another potential direction is to optimize the synthesis process of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A to increase its yield and availability for research. Additionally, further studies are needed to determine the safety and efficacy of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A in animal models and human clinical trials.
Applications De Recherche Scientifique
4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has shown promising results in various scientific research applications. One of the most significant applications of 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A is in the field of medicinal chemistry. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have potential anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethylphenyl)-6-methylquinoline A has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O/c1-17-8-11-24-22(14-17)23(16-25(28-24)21-10-9-18(2)19(3)15-21)27(30)29-13-12-20-6-4-5-7-26(20)29/h4-11,14-16H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSGWLWJJBYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[2-(3,4-dimethylphenyl)-6-methylquinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)
![N'-[2-(4-methoxyphenyl)acetyl]hexanohydrazide](/img/structure/B4652073.png)
![methyl {6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4652076.png)
![N-(5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4652077.png)

![(3-{[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4652096.png)
![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4652130.png)
![isopropyl 5-(aminocarbonyl)-2-({N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4652137.png)
![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)

![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4652161.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B4652168.png)